molecular formula C11H13NS2 B13957692 BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)- CAS No. 39543-16-3

BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-

Cat. No.: B13957692
CAS No.: 39543-16-3
M. Wt: 223.4 g/mol
InChI Key: OBNJMMOIUUIFCV-UHFFFAOYSA-N
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Description

BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-: is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse biological and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Chemistry: In chemistry, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Industry: In the industrial sector, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as an accelerator in the vulcanization of rubber. This application is crucial for producing high-quality rubber products with enhanced durability and performance .

Mechanism of Action

The mechanism of action of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE stands out due to its specific tert-butylthio group, which imparts unique chemical properties and enhances its reactivity in various applications. This makes it a valuable compound for both research and industrial purposes .

Properties

CAS No.

39543-16-3

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

2-tert-butylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C11H13NS2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3

InChI Key

OBNJMMOIUUIFCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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